![molecular formula C14H16N4O4S B2414263 4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-carbonyl]-1,2-dihydropyridin-2-on CAS No. 2097888-13-4](/img/structure/B2414263.png)
4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-carbonyl]-1,2-dihydropyridin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-carbonyl]-1,2-dihydropyridin-2-on“:
Antivirale Mittel
Diese Verbindung hat sich als potenzielles antivirales Mittel erwiesen. Ihre einzigartige Struktur ermöglicht es ihr, mit viralen Proteinen zu interagieren und deren Replikation zu hemmen. Forschungen haben ihre Wirksamkeit gegen verschiedene RNA- und DNA-Viren gezeigt, was sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer antiviraler Medikamente macht .
Entzündungshemmende Anwendungen
Die Verbindung zeigt signifikante entzündungshemmende Eigenschaften. Sie kann die Produktion von proinflammatorischen Zytokinen hemmen und so Entzündungen in verschiedenen Modellen reduzieren. Dies macht sie zu einem potenziellen therapeutischen Mittel zur Behandlung von entzündlichen Erkrankungen wie Arthritis und entzündlicher Darmerkrankung .
Krebsforschungsanwendungen
This compound wurde auf seine krebshemmenden Eigenschaften untersucht. Es kann Apoptose in Krebszellen induzieren und deren Proliferation hemmen. Diese Verbindung wird für ihre potenzielle Verwendung in der Chemotherapie, insbesondere bei Krebsarten, die gegenüber konventionellen Behandlungen resistent sind, untersucht .
Antibakterielle Aktivität
Diese Verbindung hat eine breite antimikrobielle Aktivität gezeigt. Sie ist wirksam gegen verschiedene bakterielle und fungale Krankheitserreger, was sie zu einem wertvollen Kandidaten für die Entwicklung neuer Antibiotika macht. Ihr Wirkmechanismus beinhaltet die Störung der Zellmembranintegrität von Mikroben .
Neuroprotektive Effekte
Forschungen haben gezeigt, dass diese Verbindung neuroprotektive Eigenschaften hat. Sie kann Neuronen vor oxidativem Stress und Apoptose schützen, die bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson häufig vorkommen. Dies macht sie zu einem potenziellen therapeutischen Mittel für diese Erkrankungen .
Kardiovaskuläre Anwendungen
Es wurde festgestellt, dass die Verbindung positive Auswirkungen auf das Herz-Kreislauf-System hat. Sie kann den Blutdruck senken und die Herzfunktion verbessern, was sie zu einer potenziellen Behandlung für Bluthochdruck und Herzinsuffizienz macht. Ihr Mechanismus beinhaltet die Modulation der Aktivität bestimmter Enzyme und Rezeptoren, die an der kardiovaskulären Regulation beteiligt sind .
Antidiabetische Eigenschaften
Studien haben gezeigt, dass diese Verbindung die Insulinsensitivität verbessern und den Blutzuckerspiegel senken kann. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Behandlungen für Diabetes. Ihr Mechanismus beinhaltet die Modulation der Aktivität von Enzymen, die am Glukosestoffwechsel beteiligt sind .
Antioxidative Aktivität
Die Verbindung zeigt starke antioxidative Eigenschaften. Sie kann freie Radikale abfangen und oxidativen Stress reduzieren, der an verschiedenen Krankheiten beteiligt ist, darunter Krebs, Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen. Dies macht sie zu einer wertvollen Verbindung für die Entwicklung antioxidativer Therapien .
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-17-8-10(11(21-2)5-13(17)19)14(20)18-4-3-9(7-18)22-12-6-15-23-16-12/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBXAOJJIJVKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)
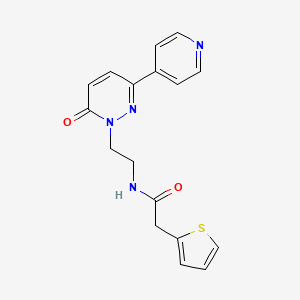
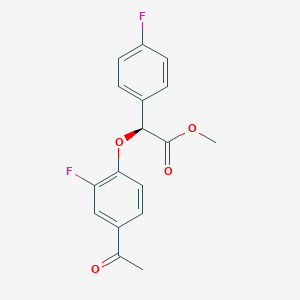
![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)
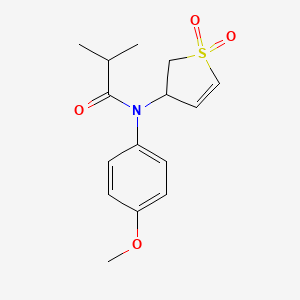
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)
![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)
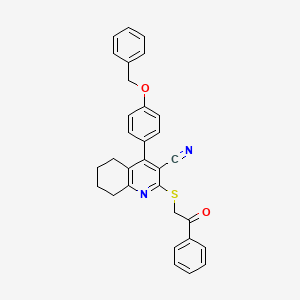
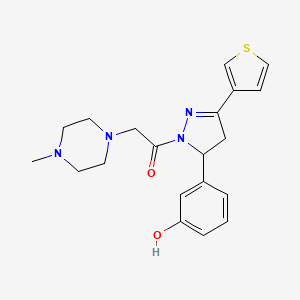
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
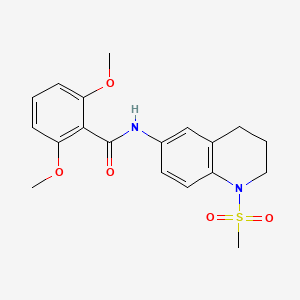
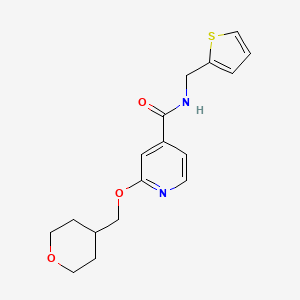
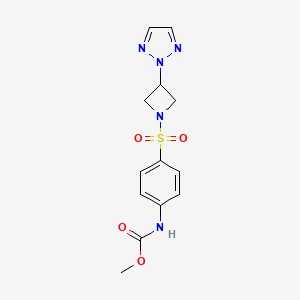
![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)
